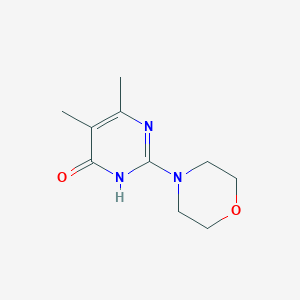![molecular formula C15H13N5O2S B6078904 N-(4-hydroxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B6078904.png)
N-(4-hydroxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-hydroxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide, also known as HPTA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have a wide range of biochemical and physiological effects, making it a promising tool for investigating various biological processes.
作用机制
The mechanism of action of N-(4-hydroxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. N-(4-hydroxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of pH in cells. It has also been shown to inhibit the activity of the protein kinase C (PKC) signaling pathway, which is involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects
N-(4-hydroxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide has a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory effects, which may be due to its ability to inhibit the activity of the enzyme cyclooxygenase (COX). N-(4-hydroxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide has also been shown to have antioxidant effects, which may be due to its ability to scavenge free radicals and prevent oxidative damage to cells.
实验室实验的优点和局限性
One of the advantages of using N-(4-hydroxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide in lab experiments is its ability to induce apoptosis in cancer cells, making it a potential tool for cancer therapy. However, N-(4-hydroxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for research on N-(4-hydroxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide. One area of research is in the development of N-(4-hydroxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide-based cancer therapies. Another area of research is in the investigation of the mechanism of action of N-(4-hydroxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide, which may lead to the development of new drugs that target the same pathways. Additionally, research on the biochemical and physiological effects of N-(4-hydroxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide may lead to the development of new treatments for inflammatory and oxidative stress-related diseases.
Conclusion
In conclusion, N-(4-hydroxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide is a promising compound for scientific research, with potential applications in cancer therapy and the investigation of various biological processes. The synthesis of N-(4-hydroxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide has been optimized to increase the yield and purity of the compound, making it suitable for use in lab experiments. Further research is needed to fully understand the mechanism of action of N-(4-hydroxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide and its potential applications in medicine.
合成方法
The synthesis of N-(4-hydroxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide involves the reaction of 4-hydroxybenzaldehyde with phenylhydrazine to form 4-(phenylhydrazono)-phenol, which is then reacted with thioacetic acid to form N-(4-hydroxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide. The synthesis of N-(4-hydroxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide has been optimized to increase the yield and purity of the compound, making it suitable for use in scientific research.
科学研究应用
N-(4-hydroxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer biology, where N-(4-hydroxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide has been shown to have anti-cancer effects. Studies have shown that N-(4-hydroxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide can induce apoptosis (programmed cell death) in cancer cells, making it a potential tool for cancer therapy.
属性
IUPAC Name |
N-(4-hydroxyphenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O2S/c21-13-8-6-11(7-9-13)16-14(22)10-23-15-17-18-19-20(15)12-4-2-1-3-5-12/h1-9,21H,10H2,(H,16,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKMLVVGPPWGJJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-hydroxyphenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-fluorophenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B6078821.png)

![N-(4-chlorophenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B6078835.png)
![methyl [2,2-dichloro-1-(4-chlorophenyl)vinyl]carbamate](/img/structure/B6078843.png)
![3-[(cyclobutylamino)methyl]-3-hydroxy-1-(2-phenylethyl)-2-piperidinone](/img/structure/B6078848.png)

![2-(1-isopropyl-3-oxo-2-piperazinyl)-N-[2-(2-methyl-1-phenyl-1H-indol-3-yl)ethyl]acetamide](/img/structure/B6078869.png)
![N-[2,2-dimethyl-3-(4-morpholinyl)propyl]-1-(3-phenylpropyl)-3-piperidinamine](/img/structure/B6078881.png)
![4-nitro-7-(trifluoromethyl)-8H-imidazo[4,5-e][2,1,3]benzothiadiazole](/img/structure/B6078883.png)
![2-hydroxy-3-(3-methylbutyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B6078900.png)
![N-(1-{1-[(5-isopropyl-1H-pyrazol-3-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-methoxy-2-phenylacetamide](/img/structure/B6078912.png)
![10-oxo-1,2,3,6,7,8,9,10-octahydro[1]benzothieno[2,3-d]pyrrolo[1,2-a]pyrimidine-1-carboxylic acid](/img/structure/B6078913.png)
![7-(4-fluorophenyl)-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6078929.png)
